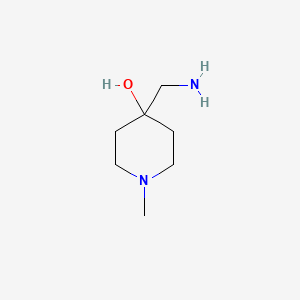
3-Fluoro-4-methoxyphenacyl bromide
描述
3-Fluoro-4-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone . This compound is a derivative of acetophenone and is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxyphenacyl bromide can be synthesized through the bromination of 3-fluoro-4-methoxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反应分析
Types of Reactions
3-Fluoro-4-methoxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 3-fluoro-4-methoxyphenethyl alcohol.
Oxidation: Formation of 3-fluoro-4-hydroxyphenacyl bromide.
科学研究应用
3-Fluoro-4-methoxyphenacyl bromide has diverse applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Photochemical studies: Employed in the study of photochemical reactions due to its unique structural features.
Proteomics research: Utilized in the labeling and identification of proteins and peptides.
作用机制
The mechanism of action of 3-fluoro-4-methoxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The carbonyl group can undergo reduction or oxidation, leading to various functionalized derivatives. The methoxy and fluoro substituents influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Methoxyphenacyl bromide: Lacks the fluoro substituent, resulting in different electronic properties and reactivity.
3-Fluoroacetophenone: Lacks both the methoxy and bromine substituents, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-4-methoxyphenacyl bromide is unique due to the presence of both the fluoro and methoxy substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research applications.
属性
IUPAC Name |
2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJEXCTWVCAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427655 | |
| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-27-6 | |
| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
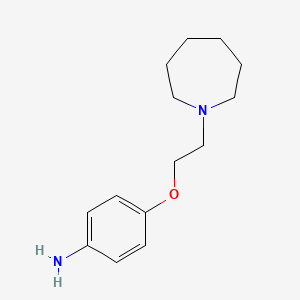
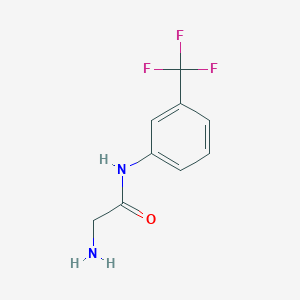
![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)
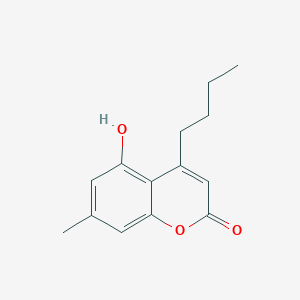
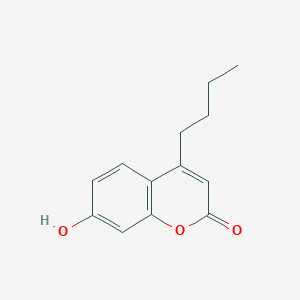
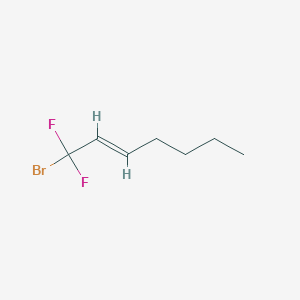
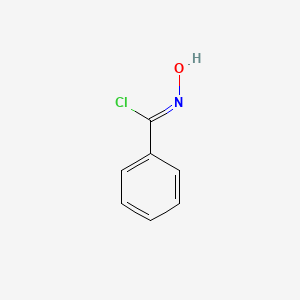

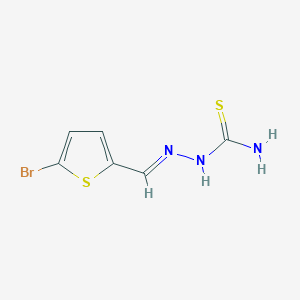
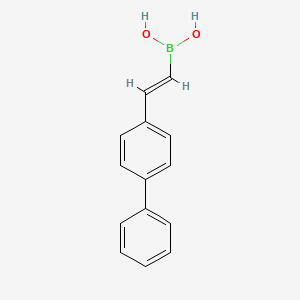
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)


